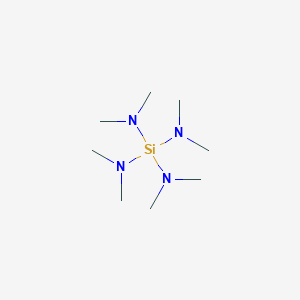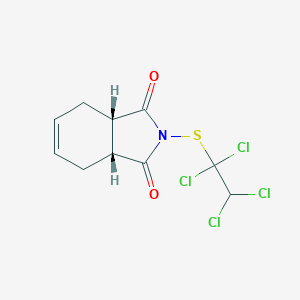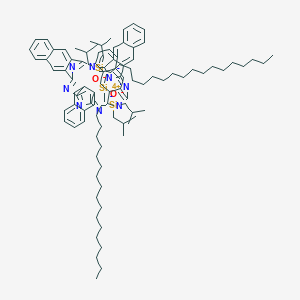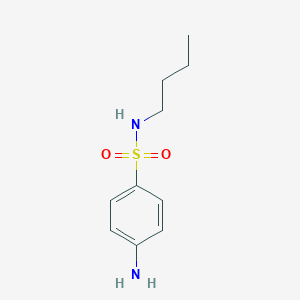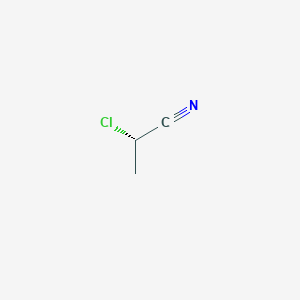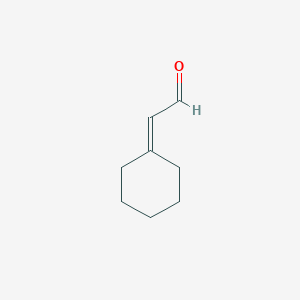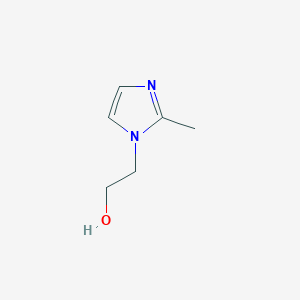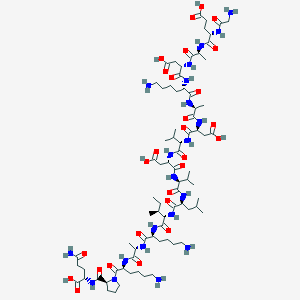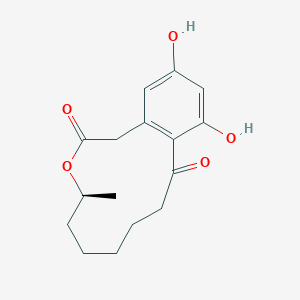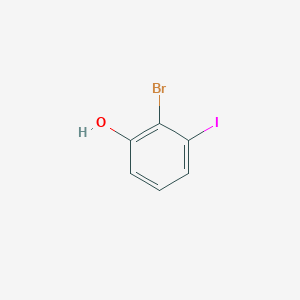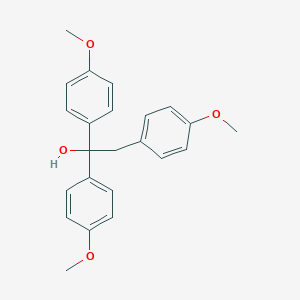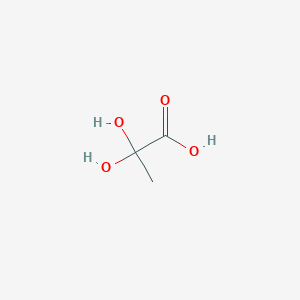![molecular formula C21H23NO4 B155197 5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one CAS No. 10214-74-1](/img/structure/B155197.png)
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one is a complex chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AEMTS, and it has been shown to have a range of interesting chemical and biological properties.
Mecanismo De Acción
The mechanism of action of AEMTS is complex and not fully understood. However, it has been suggested that the compound may act by binding to specific targets in the body, including enzymes and receptors. This binding may lead to changes in the activity of these targets, which could have a range of biological effects.
Efectos Bioquímicos Y Fisiológicos
AEMTS has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition may lead to an increase in the levels of acetylcholine, which could have a range of effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEMTS has a range of advantages and limitations for use in lab experiments. One of the main advantages is its potential as a research tool for studying the mechanism of action of enzymes and receptors. However, one of the main limitations is its complex synthesis, which may make it difficult to produce in large quantities for use in experiments.
Direcciones Futuras
There are many potential future directions for research on AEMTS. One area of interest is the development of new drugs and therapies based on the compound's mechanism of action. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, AEMTS is a complex chemical compound with a range of interesting properties that make it a promising candidate for scientific research. Its potential applications in drug development and the treatment of neurological disorders make it an important area of study for future research.
Métodos De Síntesis
The synthesis of AEMTS is a complex process that involves several steps. The starting materials for the synthesis include 2,4-cyclohexadien-1-one, ethyl acetoacetate, and 2-amino-4,5-dimethoxybenzoic acid. These materials are combined in a series of reactions that involve the formation of a spirocyclic intermediate, which is then converted to AEMTS through a series of additional reactions.
Aplicaciones Científicas De Investigación
AEMTS has a range of potential applications in scientific research. One of the most interesting areas of research involves the study of its mechanism of action. AEMTS has been shown to interact with a range of biological targets, including enzymes and receptors, and it has been suggested that it may have potential applications in the development of new drugs and therapies.
Propiedades
Número CAS |
10214-74-1 |
|---|---|
Nombre del producto |
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
Fórmula molecular |
C21H23NO4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
5-acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C21H23NO4/c1-4-26-17-11-14-7-10-22(13(2)23)16-12-21(8-5-15(24)6-9-21)19(18(14)16)20(17)25-3/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3 |
Clave InChI |
IWRFCTDHNISONK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC |
SMILES canónico |
CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC |
Sinónimos |
(1'R)-1'-Acetyl-2',3',8',8'a-tetrahydro-5'-ethoxy-6'-methoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



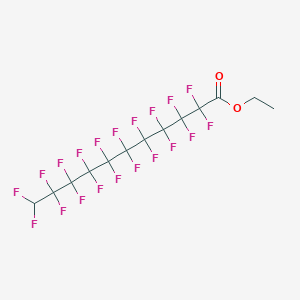
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
